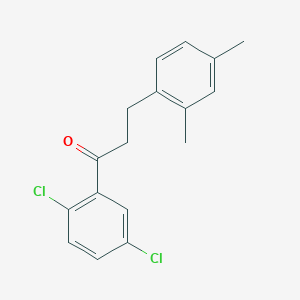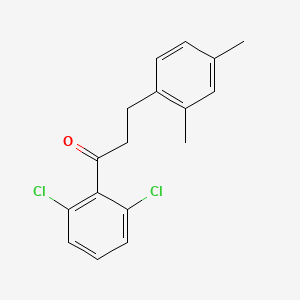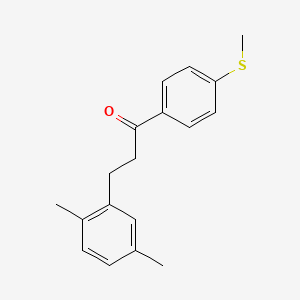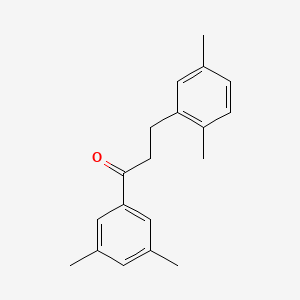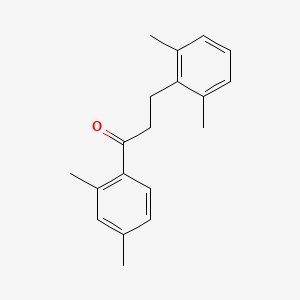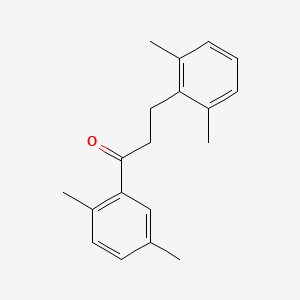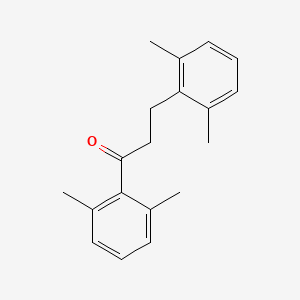
1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone” is a chemical compound. Its exact properties and uses are not well-documented in the sources I found .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone” are not well-documented in the sources I found .Aplicaciones Científicas De Investigación
Chemical Synthesis
- Friedel-Crafts Acylation : Zifrosilone, a cholinesterase inhibitor studied for Alzheimer's treatment, utilizes 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone in its synthesis. The optimal conditions for this synthesis involve noncatalytic amounts of aluminum chloride and dichloromethane solvent at low temperatures, highlighting its role in process research and pharmaceutical synthesis (Wolf, 2008).
Antifungal and Antibacterial Applications
- Antifungal and Antibacterial Activity : Compounds derived from 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone have demonstrated significant antibacterial and antifungal activities, particularly against Gram-positive and Gram-negative bacteria and the fungus Candida albicans. This application emphasizes its potential in developing new antimicrobial agents (Sujatha, Shilpa, & Gani, 2019).
Organic Chemistry and Material Science
- Synthesis of Fluorinated Compounds : The compound has been utilized in the synthesis of (2,2,2-Trifluoroethyl)triphenylphosphonium triflate, which is used in Wittig olefination and other organic reactions. This application is significant in the field of organic chemistry, especially for creating fluorinated organic compounds (Hanamoto, Morita, & Shindo, 2003).
- Chemoenzymatic Synthesis : In a study focused on synthesizing 1‐aryl‐2,2,2‐trifluoroethanones for bioreduction using alcohol dehydrogenases, the compound played a crucial role. This research is vital for developing novel methodologies in chemoenzymatic synthesis (González-Martínez, Gotor, & Gotor‐Fernández, 2019).
- High-Temperature Polymers : It has been used in the preparation of high-temperature fluorinated polymers, demonstrating its utility in material science, particularly in creating polymers with specific thermal and dielectric properties (Boston, Reddy, Cassidy, Fitch, Stoakley, & St Clair, 1997).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2,4-difluorophenyl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRMOPRHHLTLDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645227 |
Source


|
| Record name | 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone | |
CAS RN |
886371-05-7 |
Source


|
| Record name | 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886371-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

